molecular formula C15H18N4O6 B13653174 2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate

2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate

Katalognummer: B13653174
Molekulargewicht: 350.33 g/mol
InChI-Schlüssel: IYJDHMODESPYDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate is a complex organic compound with a molecular formula of C15H18N4O6. This compound is known for its unique structure, which includes a pyrrolidinone ring and a tert-butoxycarbonyl-protected hydrazine group. It is used in various scientific research applications due to its reactivity and stability under specific conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate typically involves the reaction of isonicotinic acid with tert-butoxycarbonyl hydrazine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of hydrazine derivatives.

    Biology: In the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Medicine: Potential use in drug development due to its ability to form stable hydrazine derivatives.

    Industry: Used in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or modification of protein function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)isonicotinate is unique due to its specific arrangement of functional groups, which provides distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C15H18N4O6

Molekulargewicht

350.33 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-4-carboxylate

InChI

InChI=1S/C15H18N4O6/c1-15(2,3)24-14(23)18-17-10-8-9(6-7-16-10)13(22)25-19-11(20)4-5-12(19)21/h6-8H,4-5H2,1-3H3,(H,16,17)(H,18,23)

InChI-Schlüssel

IYJDHMODESPYDR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NNC1=NC=CC(=C1)C(=O)ON2C(=O)CCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.